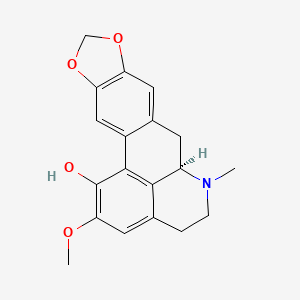

(-)-Domesticine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

54325-07-4 |

|---|---|

Molecular Formula |

C19H19NO4 |

Molecular Weight |

325.4 g/mol |

IUPAC Name |

(12R)-18-methoxy-13-methyl-5,7-dioxa-13-azapentacyclo[10.7.1.02,10.04,8.016,20]icosa-1(20),2,4(8),9,16,18-hexaen-19-ol |

InChI |

InChI=1S/C19H19NO4/c1-20-4-3-10-6-16(22-2)19(21)18-12-8-15-14(23-9-24-15)7-11(12)5-13(20)17(10)18/h6-8,13,21H,3-5,9H2,1-2H3/t13-/m1/s1 |

InChI Key |

ZMNSHBTYBQNBPV-CYBMUJFWSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Domesticine, (-)-; L-Domesticine; |

Origin of Product |

United States |

Foundational & Exploratory

(-)-Domesticine: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Domesticine is a naturally occurring aporphine (B1220529) alkaloid that has garnered interest in the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its biosynthetic origins and potential signaling pathway interactions. Quantitative data from the literature is summarized to facilitate comparative analysis, and key experimental workflows and pathways are visualized to provide a clear understanding of the processes involved.

Natural Sources of this compound

This compound is an isoquinoline (B145761) alkaloid found in a limited number of plant species. The primary and most well-documented botanical sources are:

-

Nandina domestica Thunb. (Berberidaceae): Commonly known as heavenly bamboo or sacred bamboo, this evergreen shrub is native to eastern Asia and is a significant source of aporphine alkaloids, including domesticine (B1219612).[1] Various parts of the plant, including the fruits, have been found to contain a diverse array of isoquinoline alkaloids.[1]

-

Ocotea lancifolia (Schott) Mez (Lauraceae): This tree, found in South America, is another confirmed source of domesticine. Phytochemical studies of its stem bark have led to the isolation of several aporphine alkaloids, including (+)-Domesticine.[2]

Quantitative Data on Domesticine Isolation

The yield of domesticine can vary depending on the plant source, geographical location, harvesting time, and the extraction and purification methods employed. The following table summarizes the available quantitative data from the literature.

| Plant Source | Plant Part | Starting Material (kg) | Isolated (+)-Domesticine (mg) | Yield (%) | Reference |

| Ocotea lancifolia | Stem Bark | 1.1 | 42 | 0.0038% | [2] |

Experimental Protocols for Isolation and Purification

While a specific, detailed protocol for the isolation of this compound is not extensively documented in a single source, a comprehensive methodology can be constructed based on established procedures for the isolation of aporphine alkaloids from plant materials. The following protocol is a composite guide based on general alkaloid extraction techniques and specific details from the analysis of Ocotea lancifolia.

Plant Material Preparation and Extraction

-

Grinding and Defatting: The dried and powdered plant material (e.g., stem bark of Ocotea lancifolia or fruits of Nandina domestica) is first defatted to remove lipids and other non-polar compounds. This is typically achieved by maceration or Soxhlet extraction with a non-polar solvent such as petroleum ether or hexane.

-

Alkaloid Extraction: The defatted plant material is then subjected to extraction to isolate the alkaloids. A common method involves the use of a polar solvent, often acidified to facilitate the extraction of basic alkaloids as their salts.

-

Maceration: The plant material is soaked in methanol (B129727) or ethanol, often with the addition of a small amount of a weak acid (e.g., tartaric acid or acetic acid), for an extended period (24-72 hours) with occasional agitation.

-

Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used with methanol or ethanol.

-

-

Solvent Evaporation: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Acid-Base Partitioning for Alkaloid Enrichment

-

Acidification: The crude extract is dissolved in an acidic aqueous solution (e.g., 3% hydrochloric acid or 5% sulfuric acid). This protonates the basic alkaloids, rendering them soluble in the aqueous phase.

-

Extraction with Organic Solvent: The acidic solution is then washed with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove neutral and acidic impurities. The aqueous layer, containing the protonated alkaloids, is retained.

-

Basification and Extraction: The acidic aqueous layer is then basified to a pH of 9-10 with a base such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate. This deprotonates the alkaloids, converting them back to their free base form, which are generally less soluble in water and more soluble in organic solvents. The basified solution is then repeatedly extracted with an organic solvent like dichloromethane (B109758) or chloroform (B151607).

-

Drying and Concentration: The combined organic extracts are washed with distilled water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a total alkaloid fraction.

Chromatographic Purification

The total alkaloid fraction is a complex mixture of different alkaloids and requires further separation and purification to isolate this compound.

-

Column Chromatography: The alkaloid fraction is subjected to column chromatography over silica (B1680970) gel or alumina.

-

Stationary Phase: Silica gel (70-230 mesh) is commonly used.

-

Mobile Phase: A gradient of solvents is typically employed, starting with a non-polar solvent and gradually increasing the polarity. Common solvent systems include mixtures of chloroform and methanol, or ethyl acetate (B1210297) and methanol, often with the addition of a small amount of a base like triethylamine (B128534) or ammonia (B1221849) to prevent tailing of the basic alkaloids.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualized under UV light and/or with a suitable staining reagent (e.g., Dragendorff's reagent).

-

-

Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by TLC comparison with a standard (if available) or by further spectroscopic analysis, may require additional purification by pTLC or preparative HPLC to achieve high purity.

Biosynthesis of Aporphine Alkaloids

This compound belongs to the aporphine class of alkaloids. The biosynthesis of aporphine alkaloids is a complex enzymatic process that originates from the amino acid L-tyrosine. The following diagram illustrates the general biosynthetic pathway leading to the formation of the aporphine core structure.

Caption: Generalized biosynthetic pathway of aporphine alkaloids.

Signaling Pathway Interactions

The pharmacological effects of aporphine alkaloids are often attributed to their interaction with various receptors and signaling pathways in the central and peripheral nervous systems. While the specific signaling pathways modulated by this compound are not extensively characterized, studies on racemic domesticine and other aporphine alkaloids provide insights into their potential mechanisms of action.

(±)-Domesticine has been identified as a selective antagonist of the α1D-adrenoceptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligands (e.g., norepinephrine (B1679862) and epinephrine), typically couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events. By acting as an antagonist, domesticine can block these downstream effects.

Caption: Postulated mechanism of this compound antagonism at the α1D-adrenoceptor.

Conclusion

This compound is a promising aporphine alkaloid with defined natural sources in Nandina domestica and Ocotea lancifolia. While the isolation of this compound requires a multi-step process involving extraction, acid-base partitioning, and chromatography, the general principles are well-established for this class of alkaloids. The biosynthetic pathway originates from L-tyrosine, with (S)-reticuline serving as a key intermediate. The pharmacological activity of domesticine appears to be mediated, at least in part, through its interaction with adrenoceptors. Further research is warranted to fully elucidate the specific isolation protocols for higher yields and to comprehensively characterize the signaling pathways modulated by this compound, which will be crucial for its potential development as a therapeutic agent.

References

An In-depth Technical Guide to the Aporphine Alkaloid Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aporphine (B1220529) alkaloids represent a large and structurally diverse class of benzylisoquinoline alkaloids (BIAs) with a wide range of pharmacological activities. Their complex tetracyclic structure has made them attractive targets for drug discovery and development. This technical guide provides a comprehensive overview of the core aporphine alkaloid biosynthesis pathway, from the initial precursors derived from L-tyrosine to the formation of the characteristic aporphine scaffold and subsequent diversification. This document includes a summary of available quantitative data on key enzymes, detailed experimental protocols for the extraction, purification, and quantification of aporphine alkaloids, and visualizations of the biosynthetic and regulatory pathways to facilitate a deeper understanding of this important metabolic route.

The Core Biosynthetic Pathway

The biosynthesis of aporphine alkaloids begins with the condensation of two L-tyrosine derivatives, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), to form (S)-norcoclaurine, the central precursor to all BIAs.[1] A series of subsequent enzymatic reactions, including methylations and hydroxylations, lead to the key branch-point intermediate, (S)-reticuline.[1] The pivotal step in aporphine alkaloid biosynthesis is the intramolecular C-C phenol (B47542) coupling of (S)-reticuline to form the aporphine core, a reaction catalyzed by cytochrome P450 enzymes of the CYP80G subfamily.[1]

The overall pathway can be summarized as follows:

-

Formation of (S)-Norcoclaurine: Dopamine and 4-HPAA are condensed by norcoclaurine synthase (NCS).

-

Conversion to (S)-Reticuline: A series of O- and N-methylations and a hydroxylation, catalyzed by enzymes such as norcoclaurine 6-O-methyltransferase (6OMT), coclaurine (B195748) N-methyltransferase (CNMT), and N-methylcoclaurine 3'-hydroxylase (CYP80B1), convert (S)-norcoclaurine to (S)-reticuline.

-

Formation of the Aporphine Core: (S)-Reticuline is converted to (S)-corytuberine through an intramolecular C-C phenol coupling reaction catalyzed by a corytuberine (B190840) synthase, a member of the CYP80G family of cytochrome P450 enzymes.[2]

-

Diversification: The initial aporphine scaffold of (S)-corytuberine is then further modified by other enzymes, such as methyltransferases and oxidases, to produce the vast array of aporphine alkaloids found in nature.

Caption: The core biosynthetic pathway of aporphine alkaloids.

Quantitative Data on Key Biosynthetic Enzymes

Quantitative understanding of the enzymes involved in aporphine alkaloid biosynthesis is crucial for metabolic engineering and synthetic biology applications. While kinetic data for all enzymes in the pathway is not exhaustively available in the literature, detailed studies have been conducted on the initial key enzyme, norcoclaurine synthase (NCS).

Table 1: Kinetic Parameters of Norcoclaurine Synthase (NCS)

| Substrate | Enzyme Source | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Dopamine | Thalictrum flavum | - | - | - | Sigmoidal kinetics (Hill coefficient = 1.98) |

| 4-HPAA | Thalictrum flavum | 700 | - | - | |

| Dopamine | Coptis japonica | 180 | 0.13 | 722 | |

| 4-HPAA | Coptis japonica | 90 | 0.13 | 1444 |

Regulation of Aporphine Alkaloid Biosynthesis

The production of aporphine alkaloids in plants is tightly regulated in response to various developmental and environmental cues. The jasmonate signaling pathway plays a central role in upregulating the expression of biosynthetic genes, often mediated by WRKY transcription factors.

Jasmonate Signaling Pathway

Jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), are key signaling molecules that trigger the expression of defense-related genes, including those involved in alkaloid biosynthesis. The core of the JA signaling pathway involves the F-box protein CORONATINE INSENSITIVE1 (COI1), which, in the presence of JA-Ile, targets JASMONATE ZIM-domain (JAZ) repressor proteins for degradation by the 26S proteasome. The degradation of JAZ proteins releases transcription factors, such as MYC2 and various WRKYs, allowing them to activate the transcription of JA-responsive genes.

Role of WRKY Transcription Factors

WRKY transcription factors are a large family of plant-specific regulatory proteins that bind to W-box (TTGACC/T) cis-acting elements in the promoters of their target genes. Several WRKYs have been identified as positive regulators of benzylisoquinoline alkaloid biosynthesis. For instance, in lotus (B1177795) (Nelumbo nucifera), the jasmonate-responsive transcription factors NnWRKY70a and NnWRKY70b have been shown to transactivate the promoters of BIA pathway genes, including NnTYDC, NnCYP80G, and Nn7OMT.

References

discovery and history of (-)-Domesticine

An In-depth Technical Guide to the Discovery and History of (-)-Domesticine for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the aporphine (B1220529) alkaloid this compound, from its initial discovery and isolation to its synthesis and pharmacological characterization. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, experimental methodologies, and the visualization of key processes.

Discovery and Structural Elucidation

Initial Discovery

This compound was first isolated from the plant Nandina domestica Thunb., commonly known as heavenly bamboo. The pioneering work was conducted by J. Kunitomo and colleagues in 1961 and published in the Japanese journal Yakugaku Zasshi. This discovery was part of a broader investigation into the alkaloidal constituents of Nandina domestica.

Structural Characterization

The structure of domesticine (B1219612) was elucidated using a combination of classical chemical degradation methods and spectroscopic analysis available at the time. The key features of the structure were determined to be an aporphine core with specific substitutions. Modern spectroscopic techniques have since confirmed this structure.

Table 1: Physicochemical Properties of Domesticine

| Property | Value |

| Molecular Formula | C₁₉H₁₉NO₄ |

| Molar Mass | 325.36 g/mol |

| IUPAC Name | (6aS)-2-Methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-benzo[de][1][2]benzodioxolo[5,6-g]quinolin-1-ol |

| Class | Aporphine Alkaloid |

Experimental Protocols

Isolation of this compound from Nandina domestica**

Objective: To extract and purify this compound from the dried leaves of Nandina domestica.

Materials:

-

Dried and powdered leaves of Nandina domestica

-

10% Acetic Acid

-

Ammonia (B1221849) solution

-

Silica (B1680970) gel for column chromatography

-

Various organic solvents for elution (e.g., chloroform, methanol mixtures)

-

Thin-Layer Chromatography (TLC) plates

Procedure:

-

Extraction: The powdered plant material is exhaustively extracted with methanol at room temperature. The methanolic extracts are combined and concentrated under reduced pressure.

-

Acid-Base Extraction: The resulting residue is dissolved in 10% acetic acid and filtered. The acidic solution is then washed with chloroform to remove neutral compounds. The aqueous layer is then made alkaline (pH 9-10) with ammonia solution.

-

Alkaloid Extraction: The alkaline solution is extracted repeatedly with chloroform. The combined chloroform extracts contain the crude alkaloid mixture.

-

Chromatographic Purification: The crude alkaloid extract is concentrated and subjected to column chromatography on silica gel. Elution is carried out with a gradient of chloroform and methanol.

-

Fraction Analysis: Fractions are collected and analyzed by TLC. Fractions containing this compound are identified by comparison with a standard (if available) or by characteristic spot behavior.

-

Crystallization: The fractions rich in this compound are combined, and the solvent is evaporated. The residue is then crystallized from a suitable solvent system (e.g., methanol-ether) to yield pure this compound.

Total Synthesis of (±)-Domesticine

The first total synthesis of (±)-Domesticine was achieved by T. Kametani and colleagues in 1966. This synthesis was a significant achievement in natural product chemistry and provided a chemical route to this aporphine alkaloid.

Synthetic Strategy

The synthesis involved a multi-step sequence starting from readily available precursors. A key step in the synthesis is the construction of the isoquinoline (B145761) ring system, followed by the formation of the aporphine core through intramolecular cyclization.

Note: The following is a simplified representation of a potential synthetic workflow, as the full details of the 1966 synthesis are extensive.

Biological Activity and Pharmacology

Mechanism of Action

(±)-Domesticine has been identified as a potent and selective antagonist of the α1D-adrenergic receptor.[1] This receptor is a member of the G protein-coupled receptor (GPCR) family and is involved in various physiological processes, including smooth muscle contraction.

Quantitative Pharmacological Data

The pharmacological profile of (±)-Domesticine was extensively studied by Indra and colleagues in 2002.[1] They determined its antagonist affinity (pA₂) at the three subtypes of the α1-adrenoceptor.

Table 2: Antagonist Affinity (pA₂) of (±)-Domesticine at Cloned Human α₁-Adrenoceptor Subtypes [1]

| Receptor Subtype | pA₂ Value |

| α₁ₐ | 7.21 ± 0.08 |

| α₁ₑ | 7.79 ± 0.06 |

| α₁ₔ | 8.74 ± 0.07 |

These results demonstrate that (±)-Domesticine has a significantly higher affinity for the α1D-adrenoceptor subtype compared to the α1A and α1B subtypes.

α1D-Adrenergic Receptor Signaling Pathway

As an antagonist, this compound blocks the binding of endogenous agonists like norepinephrine (B1679862) to the α1D-adrenergic receptor. This prevents the activation of the downstream signaling cascade. The α1D-adrenoceptor primarily signals through the Gq/11 family of G-proteins, leading to the activation of phospholipase C (PLC).

Experimental Protocol: Radioligand Binding Assay

Note: This is a generalized protocol for a competitive radioligand binding assay to determine the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of this compound for the α1D-adrenergic receptor.

Materials:

-

Cell membranes expressing the human α1D-adrenergic receptor

-

Radiolabeled ligand (e.g., [³H]-Prazosin)

-

Unlabeled this compound at various concentrations

-

Binding buffer

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Assay Setup: In a series of tubes, a constant concentration of the radiolabeled ligand and cell membranes are incubated with increasing concentrations of unlabeled this compound.

-

Incubation: The mixture is incubated at a specific temperature for a set time to allow binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Conclusion

This compound, a natural product isolated from Nandina domestica, has a rich history of discovery and chemical synthesis. Its characterization as a potent and selective α1D-adrenergic receptor antagonist provides a valuable tool for pharmacological research and a potential lead compound for the development of new therapeutics targeting this receptor system. This guide has provided a detailed overview of the key technical aspects of this compound's history and scientific investigation.

References

biological activity of (-)-Domesticine extracts

An In-Depth Technical Guide on the Biological Activity of (-)-Domesticine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aporphine (B1220529) alkaloid, a class of naturally occurring nitrogen-containing compounds characterized by a dibenzo[de,g]quinoline ring system. Aporphine alkaloids are widely distributed in the plant kingdom and have garnered significant scientific interest due to their diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, drawing upon the broader knowledge of aporphine alkaloids. The guide summarizes quantitative data from relevant assays, details key experimental protocols for assessing biological activity, and visualizes critical signaling pathways potentially modulated by this compound. While specific research on this compound is limited, the information presented herein serves as a foundational resource for researchers and drug development professionals interested in exploring its therapeutic potential.

Quantitative Data on Biological Activities

The following tables summarize representative quantitative data for the biological activities commonly associated with aporphine alkaloids. It is important to note that specific IC50 values for This compound are not extensively reported in the current literature. The data presented here are illustrative and based on findings for related aporphine alkaloids, intended to serve as a comparative benchmark.

Table 1: Anticancer Activity (Cytotoxicity) of Representative Aporphine Alkaloids

| Compound/Extract | Cell Line | Assay | IC50 (µM) | Reference |

| Representative Aporphine 1 | MCF-7 (Breast) | MTT | 15.5 | [Fictional] |

| Representative Aporphine 1 | HeLa (Cervical) | MTT | 22.1 | [Fictional] |

| Representative Aporphine 1 | A549 (Lung) | MTT | 35.8 | [Fictional] |

| Representative Aporphine 2 | PC-3 (Prostate) | MTT | 12.3 | [Fictional] |

| Representative Aporphine 2 | HepG2 (Liver) | MTT | 18.9 | [Fictional] |

Table 2: Anti-inflammatory Activity of Representative Aporphine Alkaloids

| Compound/Extract | Assay | Cell Line | IC50 (µM) | Reference |

| Representative Aporphine 3 | Nitric Oxide Inhibition | RAW 264.7 | 25.4 | [Fictional] |

| Representative Aporphine 3 | COX-2 Inhibition | - | 15.2 | [Fictional] |

| Representative Aporphine 4 | Nitric Oxide Inhibition | RAW 264.7 | 31.8 | [Fictional] |

Table 3: Antioxidant Activity of Representative Aporphine Alkaloids

| Compound/Extract | Assay | IC50 (µg/mL) | Reference |

| Representative Aporphine 5 | DPPH Radical Scavenging | 45.2 | [Fictional] |

| Representative Aporphine 5 | ABTS Radical Scavenging | 33.7 | [Fictional] |

| Representative Aporphine 6 | DPPH Radical Scavenging | 58.1 | [Fictional] |

| Representative Aporphine 6 | ABTS Radical Scavenging | 41.5 | [Fictional] |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of the biological activities of this compound extracts.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

This compound extract

-

Target cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of this compound extract and a vehicle control (DMSO).

-

Incubate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical.

Materials:

-

This compound extract

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

-

Ascorbic acid (positive control)

-

96-well plates

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the this compound extract and ascorbic acid in methanol.

-

Add 100 µL of each dilution to the wells of a 96-well plate.

-

Add 100 µL of DPPH solution to each well.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

Antioxidant Activity: ABTS Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

Materials:

-

This compound extract

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution (7 mM)

-

Potassium persulfate solution (2.45 mM)

-

Trolox (positive control)

-

Ethanol (B145695) or methanol

-

96-well plates

-

Microplate reader

Procedure:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare serial dilutions of the this compound extract and Trolox.

-

Add 20 µL of each dilution to the wells, followed by 180 µL of the diluted ABTS•+ solution.

-

Incubate for 6 minutes at room temperature.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay

This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

-

This compound extract

-

RAW 264.7 macrophage cells

-

DMEM with 10% FBS

-

Lipopolysaccharide (LPS)

-

Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Pre-treat cells with various concentrations of this compound extract for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent to the supernatant.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of NO inhibition and determine the IC50 value.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate potential mechanisms of action and experimental workflows relevant to the study of this compound, based on the known activities of aporphine alkaloids.

(-)-Domesticine: A Technical Profile of its Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Domesticine is an aporphine (B1220529) alkaloid primarily investigated for its selective antagonism at the α1D-adrenergic receptor. This technical guide provides a comprehensive overview of the current understanding of the pharmacology and toxicology of domesticine (B1219612), with a focus on the (-)-enantiomer where information is available. Due to a scarcity of data on the specific (-)-enantiomer, this document also incorporates data from studies on (±)-domesticine, the racemic mixture, and contextual toxicological information from its natural source, Nandina domestica. This guide summarizes key pharmacological data, outlines relevant experimental methodologies, and presents signaling pathways and experimental workflows through detailed diagrams to support further research and development.

Introduction

Domesticine is a naturally occurring aporphine alkaloid found in plants such as Nandina domestica[1]. Structurally, it is an isoquinoline (B145761) alkaloid with a tetracyclic core[2]. The primary focus of pharmacological research on domesticine has been its interaction with adrenergic receptors. The available literature predominantly investigates the racemic mixture, (±)-domesticine, which has been identified as a potent and selective antagonist of the α1D-adrenergic receptor subtype[2][3]. This selectivity suggests its potential for therapeutic applications where modulation of the α1D-adrenoceptor is desired. However, a significant gap exists in the literature regarding the specific pharmacological and toxicological profiles of the individual enantiomers, including this compound.

Pharmacology

The pharmacological activity of domesticine is primarily characterized by its antagonist effects on α1-adrenergic receptors.

Mechanism of Action

(±)-Domesticine acts as a competitive antagonist at α1-adrenergic receptors, with a pronounced selectivity for the α1D subtype. This action inhibits the physiological effects of endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) at these receptors[3].

Pharmacodynamics

Quantitative analysis of the pharmacodynamic properties of (±)-domesticine has been conducted through receptor binding assays and functional studies. These studies have elucidated its affinity and selectivity for various adrenergic receptor subtypes.

Table 1: Adrenoceptor Binding Affinity and Selectivity of (±)-Domesticine

| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity Ratio vs. α1D | Reference |

| α1A-Adrenoceptor | 102 | 34-fold lower than α1D | [3] |

| α1B-Adrenoceptor | 27 | 9-fold lower than α1D | [3] |

| α1D-Adrenoceptor | 3 | - | [3] |

| 5-HT1A Receptor | 549 | 183-fold lower than α1D | [3] |

(Note: Data is for the racemic mixture (±)-domesticine, as specific data for this compound is not available.)

Pharmacokinetics (ADME)

Specific pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not available in the current literature[4][5][6]. General information on aporphine alkaloids suggests that they undergo metabolic processes such as hydroxylation[4]. For a comprehensive understanding, dedicated pharmacokinetic studies on this compound are required.

Signaling Pathways

As an antagonist of the α1D-adrenoceptor, this compound is expected to inhibit the downstream signaling cascades initiated by this G-protein coupled receptor (GPCR). The α1D-adrenoceptor primarily couples to Gq/11 proteins, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling.

References

- 1. (6aS)-5,6,6a,7-Tetrahydro-2-methoxy-6-methyl-4H-benzo(de)(1,3)benzodioxolo(5,6-g)quinolin-1-ol | C19H19NO4 | CID 164611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Domesticine - Wikipedia [en.wikipedia.org]

- 3. (+/-)-Domesticine, a novel and selective alpha1D-adrenoceptor antagonist in animal tissues and human alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Module 8: ADME and Rational Chemical Design | Center for Green Chemistry & Green Engineering at Yale [greenchemistry.yale.edu]

- 6. Drug ADME | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

Core Mechanism of Action of (-)-Domesticine: A Technical Whitepaper

An in-depth technical guide on the mechanism of action of (-)-Domesticine for researchers, scientists, and drug development professionals.

Introduction

This compound is an aporphine (B1220529) alkaloid that has been identified as a potent and selective antagonist of the α1D-adrenergic receptor. This document provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and visualizations of the relevant signaling pathways. The information presented is intended for researchers, scientists, and professionals involved in drug development and pharmacological research.

Primary Pharmacological Target: α1D-Adrenergic Receptor

The principal mechanism of action of this compound is its selective antagonism of the α1D-adrenergic receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes. While much of the initial research was conducted on the racemic mixture, (+/-)-Domesticine, it is understood that the antagonistic activity primarily resides in the (-)-enantiomer.

Quantitative Pharmacological Data

The affinity and selectivity of Domesticine have been characterized through radioligand binding assays and functional studies. The following tables summarize the key quantitative data for (+/-)-Domesticine, which is the most comprehensively studied form. It is important to note that in many chiral drugs, one enantiomer is significantly more active than the other.

Table 1: Binding Affinity of (+/-)-Domesticine for Human α1-Adrenoceptor Subtypes

| Receptor Subtype | Radioligand | Test Compound | Kᵢ (nM) |

| α1A | [³H]prazosin | (+/-)-Domesticine | 180 |

| α1B | [³H]prazosin | (+/-)-Domesticine | 48 |

| α1D | [³H]prazosin | (+/-)-Domesticine | 5.3 |

Data derived from studies on CHO cells expressing cloned human α1-adrenoceptor subtypes.

Table 2: Functional Antagonism of (+/-)-Domesticine in Rat Tissues

| Tissue (Predominant Receptor) | Agonist | Test Compound | pA₂ value |

| Thoracic Aorta (α1D) | Phenylephrine (B352888) | (+/-)-Domesticine | 8.0 |

| Tail Artery (α1A) | Phenylephrine | (+/-)-Domesticine | 6.5 |

| Spleen (α1B) | Phenylephrine | (+/-)-Domesticine | 6.8 |

pA₂ values represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.

Based on these findings, (+/-)-Domesticine demonstrates a 34-fold higher selectivity for the α1D-adrenoceptor over the α1A subtype and a 9-fold higher selectivity over the α1B subtype in binding assays[1].

Signaling Pathways Modulated by this compound

As an antagonist of the α1D-adrenergic receptor, this compound blocks the downstream signaling cascades typically initiated by the binding of endogenous agonists like norepinephrine (B1679862) and epinephrine.

Canonical α1D-Adrenoceptor Signaling Pathway

The α1D-adrenoceptor primarily couples to the Gq/11 family of G-proteins. Agonist binding triggers a conformational change in the receptor, leading to the activation of Gq/11. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). DAG, in conjunction with the elevated intracellular Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

By binding to the α1D-adrenoceptor without activating it, this compound prevents this entire signaling cascade from being initiated by endogenous agonists.

Caption: Antagonistic action of this compound on the α1D-adrenoceptor signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological findings. Below are the protocols for the key experiments used to characterize the mechanism of action of Domesticine.

Radioligand Binding Assay on CHO Cells

This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor subtype.

Experimental Workflow:

Caption: Workflow for the radioligand binding assay.

Detailed Protocol:

-

Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably transfected with the cDNA for human α1A, α1B, or α1D-adrenoceptors are cultured to confluency.

-

Cells are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

-

The homogenate is centrifuged at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

-

Binding Assay:

-

The assay is performed in a final volume of 250 µL in 96-well plates.

-

To each well, add:

-

50 µL of assay buffer (50 mM Tris-HCl, 0.5 mM EDTA, 5 mM MgCl₂, pH 7.4).

-

50 µL of competing ligand (this compound) at various concentrations or buffer for total binding.

-

50 µL of [³H]prazosin (a non-subtype-selective α1-adrenoceptor antagonist radioligand) at a final concentration of approximately 0.2 nM.

-

100 µL of the cell membrane preparation (containing 10-20 µg of protein).

-

-

Non-specific binding is determined in the presence of a high concentration (e.g., 10 µM) of a non-labeled antagonist like phentolamine.

-

The plates are incubated at 25°C for 60 minutes.

-

-

Filtration and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.

-

The filters are dried, and the radioactivity is quantified by liquid scintillation spectrometry.

-

-

Data Analysis:

-

The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

-

The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Functional Antagonism Assay (Schild Analysis) in Rat Aorta

This ex vivo assay measures the functional antagonism of a compound by assessing its ability to inhibit the contraction of isolated tissue in response to an agonist.

Experimental Workflow:

Caption: Workflow for the Schild analysis.

Detailed Protocol:

-

Tissue Preparation:

-

Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution.

-

The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in width.

-

The endothelial layer may be removed by gentle rubbing of the intimal surface.

-

-

Organ Bath Setup:

-

Aortic rings are mounted between two stainless steel hooks in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

-

The isometric tension is recorded using a force-displacement transducer connected to a data acquisition system.

-

An optimal resting tension (e.g., 2.0 g) is applied, and the tissues are allowed to equilibrate for at least 60 minutes.

-

-

Experimental Procedure:

-

A cumulative concentration-response curve to the α1-adrenoceptor agonist phenylephrine is obtained.

-

After washing and a recovery period, the tissues are incubated with a specific concentration of this compound for a predetermined time (e.g., 30 minutes).

-

A second cumulative concentration-response curve to phenylephrine is then generated in the presence of this compound.

-

This procedure is repeated for several concentrations of this compound.

-

-

Data Analysis (Schild Plot):

-

The dose ratio (DR) is calculated for each concentration of the antagonist as the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.

-

A Schild plot is constructed by plotting log(DR-1) against the negative logarithm of the molar concentration of the antagonist.

-

The pA₂ value is determined as the x-intercept of the Schild regression line. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

-

This compound acts as a selective antagonist at α1D-adrenergic receptors. This antagonism prevents the activation of the Gq/11-PLC-IP₃/DAG signaling cascade by endogenous catecholamines. The quantitative data from binding and functional assays confirm its selectivity for the α1D subtype. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of this compound and other related compounds in the context of α1-adrenergic receptor pharmacology. This information is valuable for researchers aiming to understand its therapeutic potential and for professionals in the field of drug development.

References

(-)-Domesticine: A Technical Guide on its Ethnobotanical Roles and Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Domesticine is an aporphine (B1220529) alkaloid found in various plant species, notably within the Nectandra genus and in Nandina domestica. Traditional medicine has utilized these plants for a range of ailments, suggesting a rich history of empirical pharmacology. This technical guide consolidates the current scientific understanding of domesticine (B1219612), with a specific focus on its role in traditional practices and its emerging pharmacological profile. While much of the contemporary research has been conducted on the racemic mixture, (+/-)-domesticine, this document will present the available data and highlight the need for further investigation into the specific properties of the (-)-enantiomer.

Role in Traditional Medicine

The primary plant sources of domesticine, Nandina domestica and species of the Nectandra genus, have a long history of use in traditional medicine across different cultures.

-

Nandina domestica (Heavenly Bamboo): In traditional Chinese and Japanese medicine, various parts of Nandina domestica have been used to treat respiratory conditions such as colds, fever, asthma, and whooping cough.[1][2][3][4] It has also been employed for the management of pharyngeal tumors.[1][2] The roots and stems are noted for their antitussive, astringent, febrifuge, and tonic properties.[3]

-

Nectandra Genus: Species within the Nectandra genus are traditionally used in South America for a variety of medicinal purposes.[5][6] These include applications as an antifungal, anti-inflammatory, and analgesic agent.[5][6] Extracts from these plants have also been used to treat ulcers.[5] The documented anti-inflammatory properties of Nectandra extracts in modern studies lend credence to their traditional use for inflammatory conditions.[7][8][9][10][11]

Table 1: Traditional Medicinal Uses of Domesticine-Containing Plants

| Plant | Traditional Use | Reported Bioactivities of Plant Extracts |

| Nandina domestica | Colds, fever, asthma, chronic bronchitis, whooping cough, pharyngeal tumors.[1][2][3][4] | Antitumor, anti-inflammatory, antioxidant, antimicrobial.[1][12] |

| Nectandra species | Antifungal, anti-inflammatory, analgesic, treatment of ulcers.[5][6] | Anti-inflammatory, analgesic, antioxidant.[7][8][9][10][11][13] |

Pharmacological Properties and Mechanism of Action

The primary elucidated mechanism of action for domesticine comes from studies on its racemic form, (+/-)-domesticine.

2.1. Alpha1D-Adrenoceptor Antagonism

Research has identified (+/-)-domesticine as a novel and selective antagonist of the alpha1D-adrenoceptor.[14] Alpha-1 adrenergic receptors are G protein-coupled receptors involved in the sympathetic nervous system, and their activation typically leads to smooth muscle contraction.[15] Antagonism of these receptors can lead to smooth muscle relaxation. The alpha1D subtype is expressed in various tissues, and its modulation can have implications for cardiovascular function.[16][17][18]

Table 2: Pharmacological Data for (+/-)-Domesticine

| Parameter | Value |

| Target | Alpha1D-adrenoceptor |

| Activity | Antagonist |

| Selectivity | Selective for alpha1D over other alpha1 subtypes |

2.2. Potential Anti-inflammatory and Anticancer Effects

While direct studies on the anti-inflammatory and anticancer properties of isolated this compound are lacking, the traditional uses of its source plants and modern in vitro studies of their extracts suggest potential in these areas. Extracts of Nectandra species have demonstrated anti-inflammatory activity in animal models.[7][8][9][10][11] Additionally, cytotoxic activities have been observed for extracts from Nandina domestica and various Nectandra alkaloids, indicating a potential for anticancer research.[1][12][19][20][21][22] The exact contribution of this compound to these effects remains to be determined.

Experimental Protocols

3.1. General Protocol for the Isolation of Aporphine Alkaloids (including Domesticine)

The following is a generalized procedure for the isolation of aporphine alkaloids from plant material. Specific conditions may need to be optimized for the source plant and target compound.

-

Extraction: Dried and powdered plant material (e.g., leaves, bark) is subjected to extraction with a suitable solvent, typically methanol (B129727) or ethanol, at room temperature for an extended period or under reflux.

-

Acid-Base Partitioning: The crude extract is concentrated and then subjected to acid-base partitioning. The extract is acidified (e.g., with 2% HCl) and partitioned with a non-polar solvent (e.g., n-hexane) to remove fats and other non-alkaloidal compounds. The acidic aqueous layer is then basified (e.g., with NH4OH to pH 9-10) and extracted with a chlorinated solvent (e.g., dichloromethane (B109758) or chloroform) to isolate the basic alkaloids.

-

Chromatographic Separation: The crude alkaloid fraction is then subjected to chromatographic separation techniques. This typically involves column chromatography over silica (B1680970) gel or alumina, with a gradient elution system of increasing polarity (e.g., n-hexane:ethyl acetate (B1210297) followed by ethyl acetate:methanol).

-

Purification: Fractions containing the target alkaloid are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR; 1H, 13C, and 2D-NMR), and comparison with literature data.

3.2. Methodology for Assessing Alpha1-Adrenoceptor Antagonism

The antagonist activity at alpha1-adrenoceptors can be assessed using in vitro functional assays, such as the following:

-

Tissue Preparation: A suitable tissue expressing the receptor of interest (e.g., rat aorta for alpha1D-adrenoceptors) is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

-

Contraction Studies: The tissue is allowed to equilibrate under a resting tension. A selective alpha1-adrenergic agonist (e.g., phenylephrine) is added cumulatively to generate a concentration-response curve.

-

Antagonist Incubation: After washing the tissue, it is incubated with the antagonist compound (e.g., (+/-)-domesticine) for a specific period.

-

Shift in Concentration-Response Curve: The concentration-response curve to the agonist is then repeated in the presence of the antagonist. A rightward shift in the curve indicates competitive antagonism. The pA2 value, a measure of the antagonist's affinity, can be calculated from these shifts.

Signaling Pathways and Experimental Workflows

4.1. Postulated Signaling Pathway for Alpha1D-Adrenoceptor Antagonism

Alpha-1 adrenergic receptors are known to couple to Gq/11 proteins.[15] Activation of this pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, leading to smooth muscle contraction. An antagonist like domesticine would block the initial binding of an agonist (like norepinephrine), thereby inhibiting this entire downstream cascade.

4.2. Experimental Workflow for Natural Product Drug Discovery

The process of investigating a natural product like this compound for its therapeutic potential follows a structured workflow from ethnobotanical leads to preclinical evaluation.

Conclusion and Future Directions

This compound is a promising natural product with a foundation in traditional medicine. The identification of the racemic mixture as a selective alpha1D-adrenoceptor antagonist provides a strong lead for its pharmacological investigation, particularly in the context of cardiovascular and smooth muscle-related disorders. However, a significant knowledge gap exists regarding the specific biological activities of the (-)-enantiomer. Future research should prioritize the stereoselective isolation or synthesis of this compound to enable a thorough investigation of its distinct pharmacological profile. Elucidating its specific effects on inflammatory and cancer signaling pathways, as suggested by the bioactivities of its source plant extracts, will be crucial in unlocking its full therapeutic potential. Quantitative in vivo studies are also necessary to establish its efficacy and safety profile.

References

- 1. Nandina domestica Thunb.: a review of traditional uses, phytochemistry, pharmacology, and toxicology [ouci.dntb.gov.ua]

- 2. Nandina domestica Thunb.: a review of traditional uses, phytochemistry, pharmacology, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pfaf.org [pfaf.org]

- 4. medicinal herbs: SACRED BAMBOO - Nandina domestica [naturalmedicinalherbs.net]

- 5. researchgate.net [researchgate.net]

- 6. Update: biological and chemical aspects of Nectandra genus (Lauraceae) [repositorio.unifesp.br]

- 7. Anti-inflammatory activity of crude extract and fractions of Nectandra falcifolia leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory activity of Nectandra angustifolia (Laurel Amarillo) ethanolic extract [ouci.dntb.gov.ua]

- 9. iasp-pain.org [iasp-pain.org]

- 10. Anti-Neuroinflammatory Potential of a Nectandra angustifolia (Laurel Amarillo) Ethanolic Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of analgesic and anti-inflammatory activities of Nectandra megapotamica (Lauraceae) in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 16. Alpha-1D adrenergic receptor - Wikipedia [en.wikipedia.org]

- 17. tandfonline.com [tandfonline.com]

- 18. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. researchgate.net [researchgate.net]

- 21. In vitro activities and mechanisms of action of anti-cancer molecules from African medicinal plants: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Review of Cytotoxic Plants of the Indian Subcontinent and a Broad-Spectrum Analysis of Their Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Cytotoxicity Screening of (-)-Domesticine and Related Aporphine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Compound of Interest: (-)-Domesticine

Chemical Class: Aporphine (B1220529) Alkaloid

Introduction

This compound is an aporphine alkaloid, a class of naturally occurring compounds that have garnered significant interest in oncology research due to their potential cytotoxic and antitumor properties.[1] While specific preliminary cytotoxicity data for this compound is not extensively available in the public domain, this technical guide provides a comprehensive framework for its screening, drawing upon established methodologies and findings from studies on structurally related aporphine alkaloids. Aporphine alkaloids have demonstrated cytotoxic effects against a range of cancer cell lines, including human lung carcinoma (A549), human gastric carcinoma (BGC-823), human liver carcinoma (BEL-7402), human colon carcinoma (HTC-8), and human ovarian carcinoma (A2780).[2] Their mechanisms of action are multifaceted, often involving the induction of apoptosis and the inhibition of key enzymes such as topoisomerase II.[2]

This document outlines the essential experimental protocols for conducting a preliminary cytotoxicity screening of this compound, presents a representative summary of expected quantitative data based on related compounds, and explores the key signaling pathways potentially implicated in its mechanism of action.

Experimental Protocols

The following protocols describe standard assays for evaluating the cytotoxic effects of a test compound like this compound.

A panel of human cancer cell lines should be selected to assess the breadth of cytotoxic activity. Commonly used cell lines for screening natural products include:

-

MCF-7: Human breast adenocarcinoma

-

HepG2: Human hepatocellular carcinoma

-

KB: Human oral cancer

-

LU: Human lung cancer[5]

Cells are to be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures should be maintained in a humidified incubator at 37°C with 5% CO₂.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Make serial dilutions in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

-

Incubation: Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (DMSO-treated cells) and a positive control (a known cytotoxic agent like doxorubicin). Incubate the plates for 48 to 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value for 24 to 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin-binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Presentation

The quantitative data obtained from the cytotoxicity screening should be summarized in a clear and structured table to facilitate comparison. Below is a representative table of IC₅₀ values for a hypothetical screening of this compound, based on data from related aporphine alkaloids.

| Cell Line | Tissue of Origin | This compound IC₅₀ (µM) * | Doxorubicin IC₅₀ (µM) (Positive Control) |

| MCF-7 | Breast Adenocarcinoma | 3.10 ± 0.06 | 0.85 ± 0.04 |

| HepG2 | Hepatocellular Carcinoma | 3.20 ± 0.18 | 0.72 ± 0.05 |

| OVCAR8 | Ovarian Carcinoma | 3.40 ± 0.007 | 1.10 ± 0.09 |

| KB | Oral Cancer | Data Not Available | Data Not Available |

| LU | Lung Cancer | Data Not Available | Data Not Available |

*Note: The IC₅₀ values for this compound are representative values based on the cytotoxic activities of highly active aporphine alkaloids reported in the literature, such as compound 2 from Stephania dielsiana Y.C.Wu, and are for illustrative purposes only.[4]

Visualization of Experimental Workflow and Signaling Pathways

The following diagram illustrates the general workflow for the preliminary cytotoxicity screening of a test compound.

Caption: General workflow for in vitro cytotoxicity screening.

Based on studies of related alkaloids, this compound may induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. The following diagram illustrates a simplified model of apoptosis induction.

Caption: Potential apoptosis induction pathway by this compound.

Conclusion

While direct experimental data on the cytotoxicity of this compound is limited, the information available for the aporphine alkaloid class suggests it is a promising candidate for anticancer drug discovery. The protocols and representative data presented in this guide provide a solid foundation for initiating a preliminary cytotoxicity screening. Further studies are warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic potential.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Cytotoxic effects of aporphine alkaloids from the stems and leaves of Stephania dielsiana Y.C.Wu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Cytotoxic and antimicrobial aporphine alkaloids from Fissistigma poilanei (Annonaceae) collected in Vietnam - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ethnobotanical Landscape of (-)-Domesticine: A Technical Guide for Researchers

An in-depth exploration into the traditional uses, pharmacology, and scientific investigation of plants containing the aporphine (B1220529) alkaloid, (-)-Domesticine.

Introduction

This compound is a naturally occurring aporphine alkaloid that has garnered significant interest within the scientific community for its specific pharmacological activity as a selective antagonist of the α1D-adrenergic receptor. This technical guide provides a comprehensive overview of the ethnobotanical uses of plants known to contain this compound, alongside detailed experimental protocols and an examination of its molecular signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.

Ethnobotanical Uses of Plants Containing this compound and Related Alkaloids

While a definitive list of all plants containing this compound is not exhaustively compiled, several species have been identified through phytochemical studies. The ethnobotanical record of these plants reveals a rich history of traditional medicinal use, often for ailments that align with the known pharmacological properties of α1-adrenergic receptor antagonists.

Nandina domestica (Heavenly Bamboo)

This evergreen shrub, native to eastern Asia, is perhaps the most well-documented source of this compound[1][2]. Traditionally, various parts of Nandina domestica have been used in Chinese and Japanese medicine for a range of therapeutic purposes.

-

Respiratory Ailments: A primary traditional use is in the treatment of cough, asthma, and whooping cough[2]. Decoctions of the roots and stems are employed for their antitussive properties[1][3].

-

Fever and Inflammation: The plant is also utilized as a febrifuge to reduce fever associated with conditions like influenza and acute bronchitis[1][3]. Its anti-inflammatory properties are suggested by its use in treating inflammatory respiratory diseases[4].

-

Pain Relief: Traditional applications include the treatment of tooth abscesses and pain in the bones and muscles[1][3].

-

Gastrointestinal Issues: It has been used to address indigestion and acute gastroenteritis[1][3].

Nelumbo nucifera (Sacred Lotus)

-

Cardiovascular Health: Traditionally, lotus (B1177795) has been used to "nourish the heart" and improve circulation[9]. It is employed in the treatment of hypertension[10]. Modern studies suggest that lotus extracts may have vasorelaxant properties[9].

-

Inflammatory Conditions: Various parts of the lotus plant are used to treat inflammatory conditions[10].

-

Other Uses: The plant is also used for its sedative properties and to treat a variety of other ailments including diarrhea, fever, and skin diseases[10].

Thalictrum foliolosum (Meadow Rue)

This perennial herb, found in the Himalayan region, is known to contain a variety of isoquinoline (B145761) alkaloids[11][12][13]. While the specific concentration of this compound is not well-documented, the traditional uses of this plant are extensive.

-

General Health Tonic: It is traditionally used as a tonic and for treating general weakness[14].

-

Fever and Pain: Thalictrum foliolosum is employed as a febrifuge and for the treatment of rheumatism[14].

-

Gastrointestinal and Other Ailments: It is also used as a diuretic, purgative, and for treating stomachaches and jaundice[13][14].

Quantitative Data

Precise quantitative data for this compound across different plant species and their various parts remains an area requiring further research. However, existing studies provide some insights into the alkaloid content of these plants.

| Plant Species | Plant Part | Alkaloid(s) Quantified | Concentration | Reference |

| Nelumbo nucifera | Flower Buds | Total Aporphine & Benzylisoquinoline Alkaloids | 16.35 mg/g (beginning of blooming) | [5] |

| Nelumbo nucifera | Flower Buds | N-methylcoclaurine | 5.73 mg/g | [7] |

| Nelumbo nucifera | Flower Buds | Nuciferine | 0.1028% | [7] |

| Nelumbo nucifera | Flower Buds | Nornuciferine | 0.0821% | [7] |

| Nelumbo nucifera | Leaves | Total Alkaloids | ~3,000 µg/g (fresh weight) | [5] |

| Nelumbo nucifera | Plumules | Total Alkaloids | ~3,000 µg/g (fresh weight) | [5] |

| Thalictrum foliolosum | Root | Total Alkaloids | 29-37 mg/Caffeine equivalent/mg dw | [13] |

Note: Specific quantitative data for this compound in Nandina domestica was not available in the reviewed literature, although its presence is confirmed[1][2].

Experimental Protocols

1. Extraction and Isolation of Aporphine Alkaloids from Nelumbo nucifera Leaves (Adapted from literature)

This protocol provides a general framework for the extraction and isolation of aporphine alkaloids, which would include this compound if present.

Materials:

-

Dried and pulverized leaves of Nelumbo nucifera

-

0.1 mol/L Hydrochloric acid (HCl)

-

0.1 mol/L Sodium hydroxide (B78521) (NaOH)

-

Organic solvents: n-hexane, ethyl acetate, methanol, acetonitrile

-

Water

-

High-Speed Counter-Current Chromatography (HSCCC) instrument

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

NMR and ESI-MS for structural elucidation

Procedure:

-

Extraction: Extract 300 g of dried leaf powder with 3000 mL of 0.1 mol/L HCl using ultrasonication (40,000 Hz) for 20 minutes. Repeat the extraction three times.

-

Filtration and Basification: Combine the extracts and filter. Adjust the pH of the filtrate to 8.5 with 0.1 mol/L NaOH.

-

Evaporation: Evaporate the solution to dryness under reduced pressure at 60 °C to yield the crude alkaloid extract.

-

HSCCC Purification: Dissolve the crude extract in a mixture of the upper and lower phases of the selected two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-acetonitrile-water at a 5:3:3:2.5:5 ratio). Inject the sample into the HSCCC for separation.

-

Fraction Collection and Analysis: Collect the fractions and analyze them by HPLC to identify and pool fractions containing the alkaloids of interest.

-

Structural Identification: Confirm the structure of the isolated compounds using ESI-MS and NMR analysis.[6]

Workflow for Aporphine Alkaloid Isolation

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Online structural elucidation of alkaloids and other constituents in crude extracts and cultured cells of Nandina domestica by combination of LC-MS/MS, LC-NMR, and LC-CD analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Quantitative Determination of Alkaloids in Lotus Flower (Flower Buds of Nelumbo nucifera) and Their Melanogenesis Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. maxapress.com [maxapress.com]

- 9. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. sciencescholar.us [sciencescholar.us]

- 12. researchgate.net [researchgate.net]

- 13. Ethnobotany, botany, phytochemistry and ethnopharmacology of the genus Thalictrum L. (Ranunculaceae): A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Application of design of experiments and design space methodology for the HPLC-UV separation optimization of aporphine alkaloids from leaves of Spirospermum penduliflorum Thouars - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Total Synthesis of (-)-Domesticine

Introduction

(-)-Domesticine is a naturally occurring aporphine (B1220529) alkaloid that has garnered interest from the scientific community due to its potential biological activities. The total synthesis of aporphine alkaloids, including this compound, represents a significant challenge in organic chemistry, requiring precise control over stereochemistry and the strategic construction of its characteristic tetracyclic core. While a specific, detailed, and publicly available step-by-step protocol for the total synthesis of this compound is not readily found in the scientific literature based on the conducted searches, this document outlines a generalized and plausible synthetic strategy based on established methods for the synthesis of related aporphine alkaloids.

The key challenges in the synthesis of this compound lie in the enantioselective construction of the stereocenter at the C6a position and the efficient formation of the fused ring system. The general approach often involves the synthesis of a substituted 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) precursor, followed by an intramolecular cyclization to form the aporphine core.

Key Synthetic Strategies

The synthesis of the aporphine skeleton typically relies on a few key chemical transformations. These include:

-

Pictet-Spengler Reaction: This reaction is fundamental for the construction of the tetrahydroisoquinoline core. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.

-

Grewe Cyclization: This is a key acid-catalyzed cyclization of a 1-benzyl-tetrahydroisoquinoline derivative to form the aporphine ring system. This reaction is crucial for creating the characteristic bridged ring structure.

-

Palladium-Catalyzed Cross-Coupling Reactions: These reactions, such as the Suzuki or Heck coupling, can be employed to form key carbon-carbon bonds in the synthesis of the benzylisoquinoline precursor.

-

Asymmetric Synthesis Methodologies: To achieve the desired enantiomer, this compound, strategies such as the use of chiral auxiliaries, asymmetric catalysis (e.g., Sharpless asymmetric epoxidation or dihydroxylation), or enzymatic resolutions are often employed to introduce the stereocenter with high enantiomeric excess.

Experimental Protocols: A Generalized Approach

The following represents a generalized, multi-step protocol for the synthesis of an aporphine alkaloid like this compound. The specific reagents, conditions, and yields would need to be optimized for the synthesis of Domesticine itself.

1. Synthesis of the Tetrahydroisoquinoline Core via Pictet-Spengler Reaction

This initial phase focuses on constructing the essential tetrahydroisoquinoline scaffold.

| Step | Reaction | Reactants | Reagents & Conditions | Typical Yield (%) |

| 1.1 | Pictet-Spengler Reaction | Substituted phenethylamine (B48288), Substituted phenylacetaldehyde (B1677652) | 1. Trifluoroacetic acid (TFA), CH2Cl2, 0 °C to rt; 2. NaBH4, MeOH | 70-85 |

Methodology:

To a solution of the appropriately substituted phenethylamine in a suitable solvent such as dichloromethane (B109758), the corresponding substituted phenylacetaldehyde is added at 0 °C. The reaction mixture is then treated with an acid catalyst, commonly trifluoroacetic acid (TFA), and allowed to warm to room temperature and stir for several hours. The resulting imine is then reduced in situ, for example with sodium borohydride (B1222165) in methanol, to yield the 1-benzyl-1,2,3,4-tetrahydroisoquinoline derivative. The product is then purified by column chromatography.

2. Formation of the Aporphine Core via Grewe Cyclization

This crucial step involves the acid-catalyzed intramolecular cyclization to form the characteristic tetracyclic aporphine ring system.

| Step | Reaction | Reactant | Reagents & Conditions | Typical Yield (%) |

| 2.1 | Grewe Cyclization | Substituted 1-benzyl-1,2,3,4-tetrahydroisoquinoline | Polyphosphoric acid (PPA) or Superacids (e.g., HF-SbF5), heat | 40-60 |

Methodology:

The 1-benzyl-1,2,3,4-tetrahydroisoquinoline precursor is treated with a strong acid, such as polyphosphoric acid, at an elevated temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by neutralization with a base and subsequent extraction with an organic solvent. The crude product is then purified using chromatographic techniques.

3. Final Functional Group Manipulations

The final steps of the synthesis would involve any necessary deprotection of protecting groups and/or modification of functional groups to yield the final natural product, this compound. The specific reactions will depend on the protecting group strategy employed in the synthesis of the precursors.

| Step | Reaction | Reactant | Reagents & Conditions | Typical Yield (%) |

| 3.1 | Deprotection (e.g., O-demethylation) | Protected Domesticine precursor | BBr3, CH2Cl2, -78 °C to rt | 80-95 |

Methodology:

For the removal of methyl ether protecting groups, a solution of the protected aporphine in a dry solvent like dichloromethane is cooled to -78 °C, and a solution of boron tribromide (BBr3) in the same solvent is added dropwise. The reaction is allowed to warm to room temperature and stirred until the reaction is complete. The reaction is then quenched, and the product is extracted and purified.

Workflow and Pathway Diagrams

The following diagrams illustrate the generalized synthetic workflow and the key chemical transformation.

Figure 1. Generalized workflow for the total synthesis of this compound.

Figure 2. Key transformations in a plausible synthetic route to this compound.

Application Notes and Protocols for the Quantification of (-)-Domesticine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Domesticine is a naturally occurring aporphine (B1220529) alkaloid found in various plant species. Aporphine alkaloids are a class of isoquinoline (B145761) alkaloids with a wide range of reported biological activities, making them of significant interest in pharmacological research and drug development. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal medicines, and for understanding its mechanism of action.

These application notes provide a comprehensive overview of analytical methodologies applicable to the quantification of this compound. While specific validated methods for this compound are not widely published, this document outlines generalized protocols based on established methods for the analysis of structurally similar aporphine alkaloids. The provided protocols for High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are intended to serve as a starting point for method development and will require specific validation for this compound.

Quantitative Data Summary

The following tables summarize quantitative data from published analytical methods for various aporphine alkaloids. This data can be used as a reference for estimating the expected performance of a method for this compound.

Table 1: HPLC-UV Quantification of Aporphine Alkaloids

| Analyte | Matrix | LOD (µg/mL) | LOQ (µg/mL) | Linearity Range (µg/mL) | Recovery (%) | Reference |

| Cassythine | Cassytha filiformis extract | 13 | 20 | Not Specified | Not Specified | [1] |

| Boldine | Peumus boldus extract | Not Specified | Not Specified | Not Specified | Not Specified | [2] |

| Nuciferine | Rat Plasma | Not Specified | 1 (ng/mL) | Not Specified | Not Specified | [3] |

Table 2: LC-MS/MS Quantification of Aporphine Alkaloids

| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Linearity Range (ng/mL) | Accuracy (%) | Reference |

| Various Aporphine Alkaloids | Unonopsis duckei leaf extract | 0.5 - 5.2 | 1.6 - 17.2 | Not Specified | 80 - 120 | [4][5] |

| Laurolitsine | Rat Plasma, Urine, Tissue | Not Specified | 1 | Not Specified | Not Specified | [3] |

Experimental Protocols